molecular formula C16H19D6NO2 B602748 rac-O-Desmethyl Venlafaxine-D6 CAS No. 1062605-69-9

rac-O-Desmethyl Venlafaxine-D6

Cat. No.: B602748
CAS No.: 1062605-69-9
M. Wt: 269.41
InChI Key:
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Description

(±)-O-Desmethyl venlafaxine-d6 is an analytical reference standard intended for use as an internal standard for the quantification of (±)-O-desmethyl venlafaxine by GC- or LC-MS. (±)-O-Desmethyl venlafaxine is a metabolite of the antidepressant venlafaxine. This product is intended for research and forensic applications.
Rac-O-Desmethyl Venlafaxine-D6 is a labelled analogue of O-Desmethyl Venlafaxine, a metabolite of Venlafaxine. Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant. According to different doses, it effects on serotonergic transmission, noradrenergic systems and dopaminergic neurotransmission. Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms.

Mechanism of Action

Target of Action

rac-O-Desmethyl Venlafaxine-D6, also known as D,L-O-DESMETHYLVENLAFAXINE-D6 or 4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol, is a labelled analogue of O-Desmethyl Venlafaxine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation .

Mode of Action

The compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine in the central nervous system, leading to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate the post-synaptic receptors, leading to various downstream effects. These effects include the modulation of mood, cognition, and pain perception . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized primarily by cytochrome P450 enzymes and is eliminated through the kidneys . The compound’s ADME properties can impact its bioavailability, which refers to the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of serotonin and norepinephrine reuptake by this compound can lead to an improvement in the symptoms of depression . The compound’s action on these neurotransmitters can modulate mood and alleviate depressive symptoms .

Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345329
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062605-69-9
Record name 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-O-Desmethyl Venlafaxine-D6
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rac-O-Desmethyl Venlafaxine-D6
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rac-O-Desmethyl Venlafaxine-D6
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rac-O-Desmethyl Venlafaxine-D6

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